4-Bromo-2,3-dimethylaniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

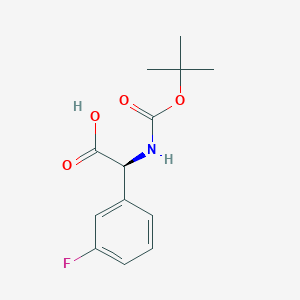

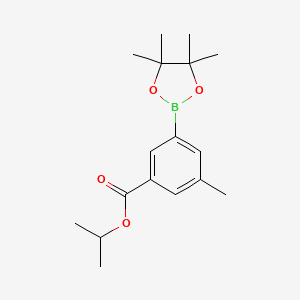

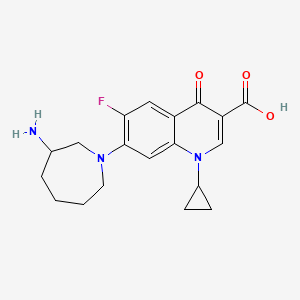

4-Bromo-2,3-dimethylaniline is a chemical compound with the molecular formula C8H10BrN . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 4-Bromo-2,3-dimethylaniline involves several steps. One approach starts with 4-bromo-2,6-dimethylaniline and acrylamide as starting materials . Another approach involves a nitration, a conversion from the nitro group to an amine, and a bromination .Molecular Structure Analysis

The molecular structure of 4-Bromo-2,3-dimethylaniline consists of a bromine atom (Br) attached to a benzene ring that also has two methyl groups (CH3) and an amine group (NH2) attached . The average mass of the molecule is 200.076 Da .Aplicaciones Científicas De Investigación

Brominated Compounds in Environmental Studies

Environmental Impact and Toxicology of Brominated Substances : Studies on brominated compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and polybrominated dibenzo-p-dioxins (PBDDs) have highlighted their widespread presence in the environment due to agricultural and industrial activities. These substances are known for their persistence and potential toxic effects on non-target organisms, including aquatic species and humans. Research has focused on their environmental fate, bioaccumulation, and the mechanisms underlying their toxicological impacts (Zuanazzi et al., 2020); (Mennear & Lee, 1994).

Brominated Compounds in Organic Chemistry

Regioselectivity in Bromination Reactions : The study of regioselectivity in the bromination of unsymmetrical dimethylpyridines provides insights into the chemical behavior of brominated organic compounds. This research is crucial for understanding how bromine interacts in various chemical contexts, which can be applied to the synthesis and modification of brominated organic molecules for further application in material science, pharmaceuticals, and chemical synthesis (Thapa et al., 2014).

Application in Material Science

Brominated Flame Retardants : The review of novel brominated flame retardants (NBFRs) in indoor environments, consumer goods, and food products has shown the significant role of brominated compounds in enhancing fire resistance properties of materials. Research in this area focuses on understanding the occurrence, environmental fate, and potential health impacts of these substances (Zuiderveen et al., 2020).

Pharmacological Research

Pharmacology and Toxicology of Brominated Hallucinogens : Research into the pharmacology and toxicology of N-benzylphenethylamine (NBOMe) hallucinogens, which are structurally related to 2,5-dimethoxy-substituted phenethylamines, provides a framework for understanding the biological activity of brominated compounds in the nervous system. Such studies are vital for the development of new therapeutic agents and for understanding the toxicological profiles of new psychoactive substances (Halberstadt, 2017).

Safety And Hazards

4-Bromo-2,3-dimethylaniline may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this chemical .

Propiedades

IUPAC Name |

4-bromo-2,3-dimethylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-5-6(2)8(10)4-3-7(5)9;/h3-4H,10H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQWQEFSTOIANY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679857 |

Source

|

| Record name | 4-Bromo-2,3-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,3-dimethylaniline hydrochloride | |

CAS RN |

1215205-95-0 |

Source

|

| Record name | 4-Bromo-2,3-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B596509.png)

![4-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596516.png)

![3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B596520.png)

![3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B596521.png)

![(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B596527.png)